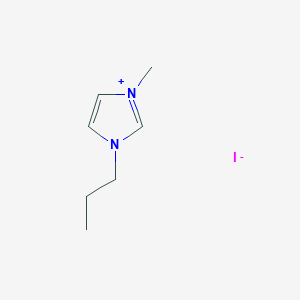

1-甲基-3-丙基咪唑鎓碘

概述

描述

Synthesis Analysis

MPII is synthesized through the alkylation reaction of n-propyl iodide and 1-methylimidazole under solvent-free conditions, using Teflon-lined stainless autoclaves. This process is notable for its high purity of MPII, nearly 100% conversion rate of 1-methylimidazole, simplicity, and eco-friendliness (Shi et al., 2008).

Molecular Structure Analysis

Research on the molecular structure of related imidazolium iodides provides insights into the structure of MPII. For instance, the crystal structure of 1-butyl-3-methylimidazolium iodide reveals a weak hydrogen-bonded network involving the iodide anion, characteristic of this type of ionic liquid (Nakakoshi et al., 2006).

Chemical Reactions and Properties

The reactivity of MPII, particularly in the presence of iodine, has been studied, showing the formation of polyiodide ions at certain potentials, which is significant for understanding its chemical behavior and potential applications in electrochemical devices (Jovanovski et al., 2007).

Physical Properties Analysis

The physical properties of MPII, such as density, viscosity, and refractive index, have been measured and provide valuable data for applications requiring specific fluid dynamics or optical properties. The density and refractive index values of MPII are notably high, indicative of its unique interactions at the molecular level (Kim et al., 2004).

Chemical Properties Analysis

The chemical properties of MPII, especially its behavior in solution and interaction with various molecules, have been a subject of study. For instance, its corrosion inhibitive property on mild steel in acidic solutions has been demonstrated, highlighting its potential as a protective agent in industrial applications (Parveen et al., 2019).

科学研究应用

染料敏化太阳能电池 (DSSCs)

1-甲基-3-丙基咪唑鎓碘用于染料敏化太阳能电池的制备。当与聚偏二氟乙烯-六氟丙烯 (PVDF-HFP) 结合时,它会形成离子液体聚合物凝胶电解质。 这种电解质已用于 DSSCs,提高了其效率和稳定性 .

离子电导率增强

已证明将 1-甲基-3-丙基咪唑鎓碘掺入凝胶聚合物电解质 (GPEs) 中可以显着提高离子电导率。 一项研究报道,含有 10 wt% 此化合物的 GPE 的最大离子电导率为 3.99 mS cm−1 .

电化学阻抗谱 (EIS)

在电化学阻抗谱领域,1-甲基-3-丙基咪唑鎓碘用于研究 DSSCs 中的电荷转移过程。 它有助于理解界面性质并优化电池性能 .

光伏研究

该化合物对光伏研究至关重要,尤其是在 DSSCs 分析中。 它有助于实现更高的填充因子和开路电压,从而导致更好的整体转换效率 .

聚合物凝胶电解质形成

1-甲基-3-丙基咪唑鎓碘是形成聚合物凝胶电解质的关键成分。 与液体电解质相比,这些电解质具有低泄漏概率和高热稳定性和化学稳定性的优点 .

纳米晶二氧化钛 (TiO2) 太阳能电池

该化合物用于制备用于纳米晶 TiO2 太阳能电池的准固态电解质。 它有助于开发更高效、更稳定的太阳能收集技术 .

活化能降低

在科学研究中,降低反应的活化能至关重要。 已证明 1-甲基-3-丙基咪唑鎓碘可以降低 GPEs 中的活化能,这有利于电化学反应的动力学 .

形态学研究

在 GPEs 中添加 1-甲基-3-丙基咪唑鎓碘会影响其形态。 使用场发射扫描电子显微镜 (FESEM) 的研究表明,在添加此化合物后,GPEs 的形态变得略微粗糙,这会影响电解质的性能 .

作用机制

Target of Action

1-Methyl-3-propylimidazolium iodide (MPII) is an ionic liquid compound . Its primary targets are the chemical reactions and processes where it acts as a solvent, electrolyte, and catalyst .

Mode of Action

MPII interacts with its targets by facilitating chemical reactions and processes. It provides a medium for reactions to occur, enhances the conductivity of the system, and accelerates the reaction rate .

Biochemical Pathways

MPII affects various biochemical pathways, including catalytic reactions, ionic liquid electrolytes, metal electrodeposition, electrochemical synthesis, and organic synthesis . The downstream effects of these pathways include enhanced reaction rates, improved conductivity, and efficient synthesis of desired products .

Result of Action

The molecular and cellular effects of MPII’s action are primarily observed in its role as a solvent, electrolyte, and catalyst. It contributes to the successful completion of chemical reactions and processes, leading to the efficient production of desired outcomes .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that it can be used in catalytic reactions, ionic liquid electrolytes, metal electrodeposition, electrochemical synthesis, and organic synthesis . It can serve as a solvent, electrolyte, and alternative to catalysts, and is widely used in chemical reactions and material synthesis .

Cellular Effects

It has been used in dye-sensitized nanocrystalline titanium dioxide (TiO2) solar cells

Molecular Mechanism

It is known to interact with other molecules in the context of dye-sensitized solar cells

Temporal Effects in Laboratory Settings

It is known to have good thermal stability , suggesting that it may have stable effects over time

属性

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.HI/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCMUVGRRDWTDK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049207 | |

| Record name | 1-Methyl-3-propylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119171-18-5 | |

| Record name | 1-Methyl-3-propylimidazolium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119171-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-propylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazolium, 1-methyl-3-propyl-, iodide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-Methyl-3-propylimidazolium iodide?

A1: 1-Methyl-3-propylimidazolium iodide, often abbreviated as [C3mim][I], has the molecular formula C7H13IN2 and a molecular weight of 252.11 g/mol.

Q2: Are there spectroscopic data available that characterize 1-Methyl-3-propylimidazolium iodide?

A2: Yes, various spectroscopic techniques have been employed to characterize [C3mim][I]. These include:

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR studies reveal the vibrational modes of the imidazolium ring, alkyl chains, and the iodide anion, providing insights into intermolecular interactions and structural changes upon mixing with other components. [, , , , ]

- Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR, particularly concerning the vibrational modes of the polyiodide species formed when iodine is added to [C3mim][I]. [, ]

- X-ray Diffraction (XRD): XRD studies help understand the crystalline structure of [C3mim][I] in its pure form and within composite materials. These studies also reveal structural changes under high pressure. [, , ]

Q3: What is the thermal stability of [C3mim][I]?

A3: Thermogravimetric analysis (TGA) indicates that [C3mim][I] exhibits good thermal stability up to approximately 300 °C. []

Q4: How does the addition of iodine impact the properties of [C3mim][I]?

A4: The addition of iodine (I2) to [C3mim][I] leads to the formation of polyiodide species (I3−, I5−, etc.), dramatically impacting the physicochemical properties. These include:

- Viscosity: Viscosity increases significantly with increasing iodine concentration, particularly above a threshold of 3.9 M, due to the formation of a viscoelastic phase driven by polyiodide interactions. [, , ]

- Conductivity: Despite increased viscosity, charge transport remains surprisingly efficient due to a combination of Grotthuss-type bond exchange and ionic conduction mechanisms. [, ]

- Phase Behavior: The phase diagram of [C3mim][I] is significantly altered by iodine. At high iodine concentrations, a crystalline phase emerges at reduced temperatures, followed by a nematic phase and potentially even mesophases with enhanced polyiodide ordering. [, ]

Q5: Is [C3mim][I] compatible with polymer electrolytes?

A5: Yes, [C3mim][I] exhibits good compatibility with various polymers, making it suitable for quasi-solid-state electrolyte applications. Some examples include:

- Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP): [C3mim][I] has been successfully incorporated into PVDF-HFP matrices, resulting in enhanced ionic conductivity and improved performance in dye-sensitized solar cells (DSSCs). [, , , ]

- Poly(ethylene oxide) (PEO): Blending [C3mim][I] with PEO and other additives like LiI and nano-TiO2 leads to increased ionic conductivity, demonstrating its potential for quasi-solid-state DSSCs. [, ]

- Other polymers: Research has also explored the use of [C3mim][I] in conjunction with polymers like poly(1-vinylpyrrolidone-co-vinyl acetate) (P(VP-co-VAc)), rice starch, and chitosan, demonstrating its versatility in creating quasi-solid-state electrolytes for various applications. [, , ]

Q6: What are the main applications of [C3mim][I]?

A6: [C3mim][I] is primarily investigated as a key component in electrolytes for electrochemical devices, particularly DSSCs. It serves as a source of iodide ions (I−) for the I−/I3− redox couple, essential for charge transport within the cell. [, , , , , ]

Q7: How does the alkyl chain length of the imidazolium cation affect the properties of the ionic liquid electrolyte?

A7: Research shows that the length of the alkyl chain on the imidazolium cation significantly influences the electrolyte's physicochemical properties and, consequently, the performance of the DSSC.

- Viscosity: Longer alkyl chains typically lead to increased viscosity due to stronger van der Waals interactions between the cations. []

- Conductivity: While higher viscosity can hinder ionic mobility, the relationship between alkyl chain length and conductivity is not always straightforward and depends on other factors like the anion and the presence of additives. [, , ]

- DSSC Performance: Studies have explored the impact of different imidazolium cations, including 1-ethyl-3-methylimidazolium, 1-butyl-3-methylimidazolium, and 1-hexyl-3-methylimidazolium, on DSSC performance. The optimal cation choice depends on the specific cell design and operating conditions. [, , , , , ]

Q8: How does the presence of [C3mim][I] affect the performance of dye-sensitized solar cells (DSSCs)?

A8: [C3mim][I] plays a crucial role in enhancing DSSC performance by:

- Ionic Conductivity: [C3mim][I] contributes significantly to the ionic conductivity of the electrolyte, facilitating efficient charge transport within the cell. [, , ]

- Dye Regeneration: As part of the I−/I3− redox couple, [C3mim][I] helps regenerate the oxidized dye molecules after electron injection into the TiO2 photoanode. [, ]

- Stability: Incorporating [C3mim][I] into polymer electrolytes can improve the long-term stability of DSSCs, making them more suitable for practical applications. [, , ]

Q9: Have computational methods been used to study [C3mim][I]?

A9: Yes, computational chemistry has been employed to gain deeper insights into the properties and behavior of [C3mim][I]. Some examples include:

- Density Functional Theory (DFT): DFT calculations have been used to investigate the electronic structure of [C3mim][I] and to understand its interactions with metal surfaces in the context of corrosion inhibition. []

- Molecular Dynamic (MD) Simulations: MD simulations provide valuable information about the dynamics and interactions of [C3mim][I] at the molecular level, aiding in understanding its behavior in different environments and mixtures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

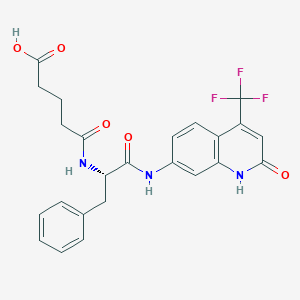

![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)